1-Propionyl-4-cinnamylpiperazine

Physicochemical characterization Salt form identification Quality control

1-Propionyl-4-cinnamylpiperazine (CAS 17719-88-9), also designated 1-cinnamyl-4-propionylpiperazine or 1-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propan-1-one, is a synthetic N-acyl cinnamylpiperazine derivative. It belongs to a class of 1-cinnamyl-4-lower alkylcarbonyl piperazines that have been described as non‑addictive analgesics and antiphlogistic agents acting via antiserotonergic mechanisms.

Molecular Formula C10H11F3O2
Molecular Weight 258.36 g/mol
CAS No. 17719-88-9
Cat. No. B231190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propionyl-4-cinnamylpiperazine
CAS17719-88-9
Synonyms1-Cinnamyl-4-propionylpiperazine
Molecular FormulaC10H11F3O2
Molecular Weight258.36 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2
InChIInChI=1S/C16H22N2O/c1-2-16(19)18-13-11-17(12-14-18)10-6-9-15-7-4-3-5-8-15/h3-9H,2,10-14H2,1H3
InChIKeyPXDGUZYTZGUSLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propionyl-4-cinnamylpiperazine (CAS 17719-88-9): Core Identity and Procurement-Relevant Profile


1-Propionyl-4-cinnamylpiperazine (CAS 17719-88-9), also designated 1-cinnamyl-4-propionylpiperazine or 1-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propan-1-one, is a synthetic N-acyl cinnamylpiperazine derivative [1]. It belongs to a class of 1-cinnamyl-4-lower alkylcarbonyl piperazines that have been described as non‑addictive analgesics and antiphlogistic agents acting via antiserotonergic mechanisms [1]. The free base is a colorless viscous liquid (b.p. 196–210 °C at 0.05 mm Hg), while its hydrochloride salt forms colorless needles with a melting point of 184–187 °C [1]. The compound has a molecular formula of C₁₆H₂₂N₂O, a molecular weight of approximately 258.36 g/mol, and contains a cinnamyl group attached to one nitrogen of the piperazine ring and a propionyl group on the opposite nitrogen [2].

Why 1-Propionyl-4-cinnamylpiperazine Cannot Be Simply Replaced by In‑Class Analogs


Within the 1‑cinnamyl‑4‑acylpiperazine series, even minor variation of the N‑acyl chain length or branching produces distinct pharmacodynamic and physicochemical profiles. The propionyl derivative exhibits a unique combination of analgesic potency, safety margin, and non‑addictive character that differs from its acetyl, butyryl, hexanoyl, and pivaloyl congeners [1]. Generic substitution therefore risks altering the efficacy‑toxicity balance, as each homolog has been shown to possess a discrete analgesic ED₅₀ and therapeutic index in standardized murine pressure‑stimuli assays [1]. The quantitative evidence below illustrates why formulation scientists, pharmacological researchers, and procurement specialists must treat 1‑propionyl‑4‑cinnamylpiperazine as a functionally distinct chemical entity rather than an interchangeable member of a structural class.

Quantitative Differentiation of 1-Propionyl-4-cinnamylpiperazine from Its Closest Structural Analogs


Hydrochloride Salt Melting Point Differentiates Propionyl from Butyryl and Acetyl Homologs

The hydrochloride salt of 1‑propionyl‑4‑cinnamylpiperazine melts at 184–187 °C, whereas the corresponding salts of the butyryl homolog (1‑cinnamyl‑4‑n‑butyrylpiperazine) and the acetyl homolog (1‑cinnamyl‑4‑acetylpiperazine) melt at 202–204 °C and 205–206 °C, respectively [1]. This 15–21 °C depression provides a definitive and easily measured physicochemical differentiator for identity confirmation and batch release.

Physicochemical characterization Salt form identification Quality control

Analgesic ED₅₀ and Safety Margin in Murine Pressure‑Stimuli Model

In the murine tail‑root pressure‑stimuli assay, the oral analgesic ED₅₀ (dose causing insensitivity to 100 mm Hg pressure in 50% of animals) was determined for 1‑cinnamyl‑4‑propionylpiperazine hydrochloride alongside its acetyl and butyryl congeners [1]. The safety range, defined as the ratio LD₅₀/ED₅₀, was calculated for each homolog, demonstrating that the propionyl derivative occupies a distinct efficacy‑toxicity coordinate space that differs from both shorter- and longer‑chain analogs [1].

Analgesic potency Therapeutic index In vivo pharmacology

Non‑Addictive Profile Versus Morphine in Repeated‑Dose Dependence Models

In a cross‑administration study in rats, repeated oral dosing of 1‑cinnamyl‑4‑n‑butyrylpiperazine hydrochloride (AP‑237) produced no body‑weight loss upon discontinuation, in sharp contrast to morphine hydrochloride which caused marked weight loss indicative of physical dependence [1]. The entire 1‑cinnamyl‑4‑lower alkylcarbonylpiperazine series, including the propionyl derivative, is claimed to share this non‑addictive character while retaining analgesic efficacy [1].

Physical dependence Addiction liability Withdrawal

Structural Differentiation from Aminoacyl Congeners: Analgesic Activity Comparison by Protiva et al. (1982)

Protiva and co‑workers synthesized several 1‑(aminoacyl)‑4‑cinnamylpiperazines and compared their analgesic activity to the reference compound 1‑butyryl‑4‑cinnamylpiperazine (I) [1]. The aminoacyl derivatives V, VII, IX, and X were reported to be analgetically less active than the simple butyryl compound, indicating that introduction of an aminoacyl substituent at the 1‑position reduces efficacy relative to the straight‑chain acyl series that includes the propionyl derivative [1]. This establishes a clear structure–activity demarcation: 1‑propionyl‑4‑cinnamylpiperazine belongs to the higher‑potency simple‑acyl sub‑class, whereas 1‑aminoacyl‑4‑cinnamylpiperazines represent a lower‑potency structural tier.

Aminoacyl cinnamylpiperazines Analgesic structure–activity relationship Lead optimization

High‑Confidence Application Scenarios for 1-Propionyl-4-cinnamylpiperazine Based on Quantitative Differentiation Evidence


Reference Standard for Physicochemical Identity Testing in Multi‑Homolog Synthesis Campaigns

When a medicinal chemistry program generates multiple 1‑cinnamyl‑4‑acylpiperazine homologs (acetyl, propionyl, butyryl, hexanoyl, pivaloyl), the propionyl derivative’s distinct hydrochloride melting point (184–187 °C) serves as a low‑cost, high‑discrimination identity check. Cross‑contamination with the butyryl homolog (202–204 °C) or acetyl homolog (205–206 °C) is immediately detectable by capillary melting point, reducing reliance on more expensive spectroscopic methods for routine batch sorting [1].

Preclinical Analgesic Screening with Differentiated Efficacy–Safety Profile

In murine pressure‑stimuli models, the propionyl derivative occupies a unique coordinate on the ED₅₀‑safety‑range matrix relative to its acetyl and butyryl neighbors. Laboratories seeking an analgesic candidate with a specific therapeutic index can rationally select the propionyl congener rather than defaulting to the more widely cited butyryl analog (AP‑237), thereby achieving a distinct pharmacological profile without resorting to de‑novo synthesis [1].

Addiction‑Liability Counter‑Screening Panels

For research programs evaluating physical dependence potential, 1‑propionyl‑4‑cinnamylpiperazine can be deployed as a representative of the non‑addictive cinnamylpiperazine class. In repeated‑dose rat models, its close analog AP‑237 demonstrated absence of withdrawal‑associated body‑weight loss, contrasting sharply with morphine [1]. The propionyl derivative is a suitable tool compound for probing the structural determinants that dissociate analgesia from physical dependence within this chemotype.

Structure–Activity Relationship (SAR) Anchor Point for Simple‑Acyl vs. Aminoacyl Cinnamylpiperazines

Based on the cross‑study inference from Protiva et al. (1982), 1‑propionyl‑4‑cinnamylpiperazine belongs to the higher‑potency simple‑acyl sub‑class, whereas 1‑aminoacyl‑4‑cinnamylpiperazine derivatives are generally less active [2]. This SAR demarcation makes the target compound a critical anchor for library design: it represents the minimal‑complexity, high‑activity scaffold from which further functionalization can be explored without the potency penalty associated with aminoacyl elaboration.

Quote Request

Request a Quote for 1-Propionyl-4-cinnamylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.